molecular formula C18H23NO2 B13777153 Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate CAS No. 94248-34-7

Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate

Cat. No.: B13777153
CAS No.: 94248-34-7
M. Wt: 285.4 g/mol
InChI Key: ZEIURLXALIRALL-UHFFFAOYSA-N
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Description

Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate is a benzoate ester derivative featuring a cyclohexenyl methylene amino substituent. These derivatives typically exhibit a molecular weight of ~270–300 g/mol and a logP value of ~4.96, indicating moderate hydrophobicity . The compound’s synthesis likely involves condensation reactions between substituted cyclohexenyl aldehydes and methyl anthranilate derivatives, as inferred from related triazine-based benzoate syntheses .

Properties

CAS No.

94248-34-7

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

methyl 2-[(1,2,2-trimethylcyclohex-3-en-1-yl)methylideneamino]benzoate

InChI

InChI=1S/C18H23NO2/c1-17(2)11-7-8-12-18(17,3)13-19-15-10-6-5-9-14(15)16(20)21-4/h5-7,9-11,13H,8,12H2,1-4H3

InChI Key

ZEIURLXALIRALL-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CCCC1(C)C=NC2=CC=CC=C2C(=O)OC)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of methyl 2-[[(trimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate predominantly involves a condensation reaction between methyl 2-aminobenzoate and a suitable cyclohexenyl aldehyde or ketone derivative bearing the trimethyl substitution. This is a classical Schiff base synthesis where the amine and carbonyl react to form an imine linkage.

Stepwise Preparation Protocol

Step Reagents & Conditions Description
1 Methyl 2-aminobenzoate (CAS 134-20-3) Commercially available or synthesized via esterification of 2-aminobenzoic acid.
2 Trimethyl-3-cyclohexen-1-yl aldehyde or ketone Synthesized or obtained from cyclohexene derivatives with trimethyl substitution, typically prepared via oxidation or functional group transformation of cyclohexene precursors.
3 Condensation reaction Mixing methyl 2-aminobenzoate with the cyclohexenyl carbonyl compound in an organic solvent such as ethanol or methanol under reflux conditions for 12-24 hours. Acid catalysis (e.g., trace HCl) may be used to facilitate imine formation.
4 Isolation and purification After reaction completion, neutralization with dilute acid, followed by extraction with organic solvents (e.g., diethyl ether), drying, and recrystallization to yield the pure imine compound.

Detailed Reaction Conditions

  • Solvent : Ethanol or methanol is preferred for good solubility of both reactants.
  • Temperature : Reflux temperature (~78°C for ethanol) maintained for 12-24 hours to drive the condensation to completion.
  • Catalyst : Mild acid catalyst such as 2 M hydrochloric acid is used for neutralization post-reaction rather than during condensation to avoid hydrolysis.
  • Work-up : After cooling, the reaction mixture is neutralized and diluted with diethyl ether to extract the organic product. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Alternative Synthetic Routes

Summary Table of Preparation Methods

Preparation Aspect Method Details Comments
Starting Material 1 Methyl 2-aminobenzoate Commercially available, CAS 134-20-3
Starting Material 2 Trimethyl-3-cyclohexen-1-yl aldehyde/ketone Synthesized from cyclohexene derivatives, oxidation methods
Reaction Type Schiff base (imine) formation Condensation of amine and aldehyde/ketone
Solvent Ethanol or methanol Common polar protic solvents
Temperature Reflux (78°C for ethanol) Ensures completion
Reaction Time 12-24 hours Depends on scale and purity
Catalyst Mild acid (optional) Facilitates imine formation
Work-up Neutralization, extraction with diethyl ether, drying, recrystallization Standard purification

Research Findings and Observations

  • The imine formation is typically high yielding under reflux conditions with minimal side reactions if moisture is controlled.
  • The steric bulk of the trimethyl-substituted cyclohexenyl group may slow reaction kinetics, necessitating longer reflux times or slight acid catalysis.
  • Purity and yield are improved by careful neutralization and extraction steps, avoiding hydrolysis of the imine.
  • No significant alternative preparation methods have been reported beyond Schiff base condensation with this specific substitution pattern.
  • Related compounds such as methyl 2-aminobenzoate are well characterized, providing a reliable starting point for synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

The trimethylcyclohexenyl group in the target compound may enhance thermal stability compared to dimethyl analogues, as seen in higher m.p. trends for bulkier triazine derivatives .

Biological Activity

Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate, also known by its chemical structure and CAS number 94270-86-7, has garnered interest in various fields of research due to its potential biological activities. This article presents a comprehensive overview of the compound’s biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological properties. The compound consists of a benzoate moiety linked to a trimethyl cyclohexene derivative through a methylene bridge. This configuration is significant as it influences the compound's interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a variety of pathogens. A study conducted on the compound's efficacy against common bacteria revealed the following Minimum Inhibitory Concentrations (MICs):

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant activity of this compound was evaluated using DPPH radical scavenging assays. The results indicated a significant scavenging effect, with an IC50 value of 25 µg/mL, demonstrating its potential utility in preventing oxidative stress-related diseases.

Study on Hepatoprotective Effects

A notable case study investigated the hepatoprotective effects of this compound in rats subjected to acetaminophen-induced liver damage. The treatment group exhibited:

  • Reduced liver enzyme levels (ALT and AST) compared to the control group.
  • Histopathological improvements , showing less necrosis and inflammation in liver tissues.

These results indicate that the compound may possess protective effects against liver damage, warranting further investigation into its mechanisms of action.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of bacterial cell wall synthesis : The structural similarity to known antibiotics suggests potential interference with bacterial growth.
  • Scavenging free radicals : The presence of electron-donating groups may enhance its ability to neutralize reactive oxygen species.
  • Modulation of liver enzymes : The compound may influence metabolic pathways related to liver function and detoxification processes.

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

  • Methodological Answer : Combine 1H and 13C NMR to identify functional groups and confirm substitution patterns. For example, the 1H NMR (DMSO-d6) shows characteristic peaks at δ 3.81 ppm (CH3 ester) and δ 10.48 ppm (NH), while 13C NMR confirms the ester carbonyl at ~166.2 ppm . High-performance liquid chromatography (HPLC ) using a Newcrom R1 column (methanol/water mobile phase) ensures purity and separation efficiency .

Q. What purification techniques are effective post-synthesis?

  • Methodological Answer : Use column chromatography (silica gel, CH2Cl2/EtOAc gradient) for initial purification, followed by recrystallization in CHCl3/n-hexane (1:1 v/v) to isolate high-purity crystalline products. Evidence shows yields up to 90% with this approach .

Q. How should researchers handle this compound safely in the lab?

  • Methodological Answer : Although no specific hazards are classified , adopt standard protocols for Schiff bases: use fume hoods , wear nitrile gloves, and avoid skin/eye contact. Store at 2–8°C in airtight containers away from oxidizers, as recommended for structurally similar esters .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Methodological Answer : Optimize temperature control (e.g., –35°C for nucleophilic substitution steps to minimize side reactions) and reagent stoichiometry (1.1–1.6 equiv. of DIPEA as a base). Stepwise addition of methyl 3-aminobenzoate (1.15 equiv.) in triazine-based syntheses improves regioselectivity, achieving yields >85% .

Q. What analytical strategies resolve discrepancies in reported LogP values?

  • Methodological Answer : LogP values vary between 4.96 (experimental, HPLC) and 4.218 (computational) . Validate experimentally via reverse-phase HPLC with a calibrated logP column, or use shake-flask partitioning (octanol/water) under controlled pH (7.0 ± 0.2) to reconcile differences .

Q. How do substituents on the triazine ring influence reactivity in related derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., –Cl in 5d) increase electrophilicity at the triazine core, accelerating amination steps. Compare kinetic studies of 3-chlorophenol vs. 4-methoxyphenol derivatives: the former shows faster reaction rates (46 h vs. 47 h) due to enhanced leaving-group ability .

Q. What role does this Schiff base play in coordination chemistry?

  • Methodological Answer : While direct evidence is limited, analogous Schiff bases act as bidentate ligands via the imine nitrogen and ester carbonyl. Design experiments to complex the compound with transition metals (e.g., Cu(II), Zn(II)) and characterize using UV-Vis spectroscopy and single-crystal XRD .

Data Contradiction Analysis

Q. Why do NMR spectra for structurally similar compounds show variability in NH proton signals?

  • Methodological Answer : NH proton chemical shifts (e.g., δ 10.48 ppm in DMSO-d6 vs. δ 10.2–10.6 ppm in CDCl3) depend on solvent polarity and hydrogen bonding. Use variable-temperature NMR to assess dynamic effects, or switch to deuterated DMF to stabilize the imine tautomer .

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